N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide
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Overview
Description
N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide is a chemical compound that belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5 PAMs). It has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, anxiety, and depression.
Mechanism of Action
N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide acts as a positive allosteric modulator of the mGluR5 receptor. It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the receptor's response to glutamate. This results in increased signaling through the receptor and downstream effects on neuronal function.
Biochemical and Physiological Effects
N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase synaptic plasticity, enhance long-term potentiation (LTP), and improve cognitive function in animal models. It has also been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of schizophrenia.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide in lab experiments is its specificity for the mGluR5 receptor. This allows researchers to study the effects of modulating this receptor without affecting other glutamate receptors. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for research on N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide. One area of interest is its potential applications in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models, and further research could explore its potential as a treatment for addiction in humans. Another area of interest is its potential applications in the treatment of autism. It has been shown to improve social behavior in animal models of autism, and further research could explore its potential as a treatment for this disorder. Finally, further research could explore the potential of N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide as a tool for studying the role of the mGluR5 receptor in various neurological disorders.
Synthesis Methods
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide involves the reaction of 5-bromothiophene-2-carboxylic acid with N-methylcyclopropanamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with trifluoroacetic acid to obtain the final product.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have positive effects on cognitive function, anxiety, and depression in preclinical studies. It has also been shown to have potential applications in the treatment of schizophrenia, autism, and drug addiction.
properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c1-12(10(13)7-2-3-7)6-8-4-5-9(11)14-8/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDBYEWTDJANMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(S1)Br)C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide |
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